molecular formula C15H18ClN3O B2420391 N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride CAS No. 1417793-52-2

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride

Cat. No.: B2420391
CAS No.: 1417793-52-2
M. Wt: 291.78
InChI Key: UHUYPFPSMPHASK-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a chemical compound with the molecular formula C15H18ClN3O. It is a derivative of isoquinoline and piperidine, two important heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of coupling reactions, where the isoquinoline moiety is activated and then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)isoquinoline-1-carboxamide hydrochloride
  • N-(Piperidin-2-yl)isoquinoline-1-carboxamide hydrochloride
  • N-(Piperidin-3-yl)quinoline-1-carboxamide hydrochloride

Uniqueness

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-piperidin-3-ylisoquinoline-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c19-15(18-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-17-14;/h1-2,4,6-7,9,12,16H,3,5,8,10H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUYPFPSMPHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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